Methyl 3-(2-chloropropan-2-yl)benzoate
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Overview
Description
Methyl 3-(2-chloropropan-2-yl)benzoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This compound features a benzene ring substituted with a methyl ester group and a 2-chloropropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation:
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position in alkylbenzenes is particularly reactive towards oxidation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to other biologically active compounds .
Industry:
Mechanism of Action
The mechanism of action for methyl 3-(2-chloropropan-2-yl)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic attack at the ester carbonyl group. The benzene ring’s electrophilic nature allows it to participate in various substitution reactions, while the ester group can undergo hydrolysis under basic conditions .
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the 2-chloropropan-2-yl group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Uniqueness: Methyl 3-(2-chloropropan-2-yl)benzoate is unique due to the presence of the 2-chloropropan-2-yl group, which imparts distinct chemical reactivity and potential biological activity compared to simpler esters like methyl benzoate and ethyl benzoate .
Properties
CAS No. |
61776-63-4 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
methyl 3-(2-chloropropan-2-yl)benzoate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,12)9-6-4-5-8(7-9)10(13)14-3/h4-7H,1-3H3 |
InChI Key |
GIFKAQIFOBLNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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